molecular formula C7H15Br B15322155 4-Bromo-2,2-dimethylpentane

4-Bromo-2,2-dimethylpentane

Cat. No.: B15322155
M. Wt: 179.10 g/mol
InChI Key: RYSCEXDEPPEABD-UHFFFAOYSA-N
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Description

4-Bromo-2,2-dimethylpentane is a branched bromoalkane with the molecular formula C₇H₁₅Br and a calculated molecular weight of 179.10 g/mol. Its IUPAC name indicates a pentane backbone substituted with a bromine atom at the fourth carbon and two methyl groups at the second carbon.

  • Structure: Secondary bromide (bromine on a carbon bonded to two other carbons) with steric hindrance from the 2,2-dimethyl branching.
  • Reactivity: Likely undergoes nucleophilic substitution (SN2) but with reduced efficiency compared to primary bromoalkanes due to steric effects.

Properties

Molecular Formula

C7H15Br

Molecular Weight

179.10 g/mol

IUPAC Name

4-bromo-2,2-dimethylpentane

InChI

InChI=1S/C7H15Br/c1-6(8)5-7(2,3)4/h6H,5H2,1-4H3

InChI Key

RYSCEXDEPPEABD-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)C)Br

Origin of Product

United States

Scientific Research Applications

4-Bromo-2,2-dimethylpentane is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It is employed in the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Bromo-2,2-dimethylpentane exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular (SN2) or unimolecular (SN1) mechanism, depending on the reaction conditions.

Molecular Targets and Pathways:

  • SN2 Mechanism: The nucleophile attacks the carbon atom bearing the bromine atom from the opposite side, leading to the inversion of configuration.

  • SN1 Mechanism: The bromine atom leaves, forming a carbocation intermediate, which is then attacked by the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Bromo-2,2-dimethylpentane with structurally related brominated alkanes and substituted derivatives identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Registry Number Structure Type Key Properties/Applications
This compound C₇H₁₅Br 179.10 (calculated) N/A Secondary bromoalkane Hypothesized lower boiling point due to branching; potential SN2 reactivity with steric hindrance.
2-Bromo-4-methylpentane C₆H₁₃Br 165.07 30310-22-6 Secondary bromoalkane Confirmed structure (IUPAC name: Pentane, 2-bromo-4-methyl); used in laboratory synthesis .
1-Bromo-4-methylpentane C₆H₁₃Br 165.07 N/A Primary bromoalkane Commercial availability (TCI Chemicals); primary bromide favoring SN2 reactions .
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ 243.07 2632-13-5 Aromatic bromoketone Used as a synthetic intermediate under controlled conditions; distinct reactivity due to ketone and methoxy groups .
4-Bromo-2,5-dimethoxyphenethylamine C₁₀H₁₄BrNO₂ 276.13 N/A Phenethylamine derivative Psychoactive designer drug analog; highlights bromine’s role in modifying biological activity .

Structural and Reactivity Analysis

Branching Effects :

  • This compound’s branching reduces intermolecular forces compared to linear analogs, likely lowering its boiling point. For example, 2-bromo-4-methylpentane (MW 165.07) has a simpler branching pattern but similar secondary bromide reactivity .
  • In contrast, 1-bromo-4-methylpentane is a primary bromide, enabling faster SN2 reactions due to minimal steric hindrance .

Functional Group Influence: Brominated aromatics (e.g., 2-bromo-4'-methoxyacetophenone) exhibit distinct reactivity, such as electrophilic substitution or coupling reactions, unlike aliphatic bromoalkanes . Phenolic derivatives like 4-bromo-2,5-dichlorophenol (CAS 1940-42-7) demonstrate halogenation’s impact on acidity and environmental persistence .

Synthetic Utility :

  • Aliphatic bromoalkanes like this compound serve as alkylation agents, while brominated aromatics are intermediates in pharmaceuticals and agrochemicals .

Research Findings and Limitations

  • Gaps in Data : Specific thermodynamic data (e.g., melting/boiling points) for this compound are absent in the evidence. Predictions rely on analog trends.
  • Safety Considerations : Bromoalkanes are generally hazardous; and emphasize strict control in industrial handling to mitigate toxicity risks.

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